![molecular formula C12H23B B14168460 9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)- CAS No. 53317-06-9](/img/structure/B14168460.png)

9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

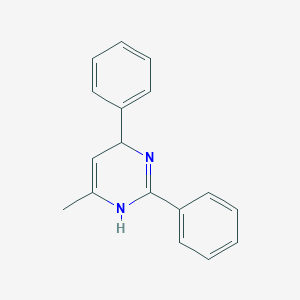

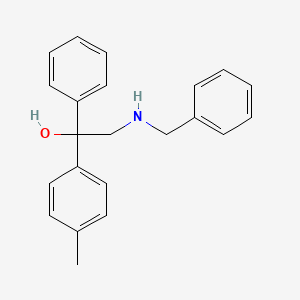

9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)-, also known as 9-BBN, is an organoborane compound. This colorless solid is widely used in organic chemistry as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates . It is known for its high regioselectivity and is often used in the synthesis of terminal alcohols .

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)- is typically prepared by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents . The reaction is usually carried out under an inert atmosphere to prevent oxidation. The process involves the following steps :

- A 2-liter, three-necked, round-bottomed flask is fitted with a magnetic stirring bar, an addition funnel, and a distillation assembly.

- The system is purged with nitrogen and flame-dried.

- The flask is charged with 500 mL of dry 1,2-dimethoxyethane and 153 mL of borane-methyl sulfide complex.

- 1,5-Cyclooctadiene is added dropwise to the borane solution while maintaining the reaction temperature at 50–60°C.

- The reaction mixture is distilled to remove dimethyl sulfide, and the remaining solution is cooled to 0°C to crystallize the 9-BBN dimer.

Industrial Production Methods

The compound is commercially available as a solution in tetrahydrofuran and as a solid . Industrial production methods typically involve large-scale synthesis using similar reaction conditions as described above, with additional purification steps to ensure high purity and stability .

Chemical Reactions Analysis

Types of Reactions

9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)- undergoes various types of reactions, including:

Hydroboration: It adds to alkenes to form organoboranes, which can be further oxidized to alcohols.

Reduction: It reduces carbonyl compounds, acid chlorides, and alkenes.

Substitution: It participates in substitution reactions with various electrophiles.

Common Reagents and Conditions

Hydroboration: Typically carried out in tetrahydrofuran with alkenes at room temperature.

Reduction: Often performed in the presence of hydrogen peroxide and aqueous potassium hydroxide.

Substitution: Conducted under mild conditions with various electrophiles.

Major Products

Hydroboration: Terminal alcohols.

Reduction: Corresponding alcohols and amines.

Substitution: Various substituted organoboranes.

Scientific Research Applications

9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)- has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects through hydroboration, where it adds across the double bonds of alkenes to form organoboranes. This reaction proceeds via a concerted mechanism, involving the simultaneous formation of B-C and H-C bonds . The steric demand of 9-BBN greatly suppresses the formation of 2-substituted isomers, making it highly regioselective .

Comparison with Similar Compounds

Similar Compounds

Borane (BH3): Less regioselective and more reactive towards oxygen and water.

Diisopropylborane: Similar reactivity but less sterically hindered.

Thexylborane: More sterically hindered but less commonly used.

Uniqueness

9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)- is unique due to its high regioselectivity and stability. It is less sensitive to oxygen and water compared to other dialkyl boranes, making it a preferred reagent in many organic synthesis applications .

Properties

CAS No. |

53317-06-9 |

|---|---|

Molecular Formula |

C12H23B |

Molecular Weight |

178.12 g/mol |

IUPAC Name |

9-butan-2-yl-9-borabicyclo[3.3.1]nonane |

InChI |

InChI=1S/C12H23B/c1-3-10(2)13-11-6-4-7-12(13)9-5-8-11/h10-12H,3-9H2,1-2H3 |

InChI Key |

IOYSACVTXWMRKD-UHFFFAOYSA-N |

Canonical SMILES |

B1(C2CCCC1CCC2)C(C)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B14168381.png)

![N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide](/img/structure/B14168389.png)

![N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14168402.png)

![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea]](/img/structure/B14168405.png)

![6-Hydrazinyl-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168414.png)

![1-methoxy-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B14168448.png)